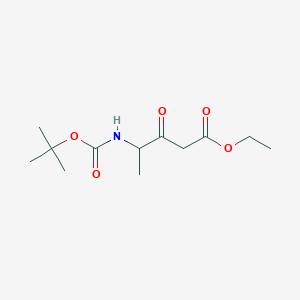

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate

描述

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate (CAS: Not explicitly provided; molecular formula: C₁₂H₂₁NO₅) is a chiral ester derivative bearing a tert-butoxycarbonyl (Boc)-protected amine and a ketone group. It is frequently utilized as a key intermediate in organic synthesis, particularly for constructing piperazine-2-acetic acid esters and other heterocyclic frameworks .

属性

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXDARYIURDZSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at a temperature range of 0°C to room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process.

化学反应分析

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate undergoes various chemical reactions, including:

Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide in water or methanol.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.

Substitution: Amines or alcohols in the presence of a base like triethylamine or pyridine.

Major Products Formed

Hydrolysis: Ethyl 4-amino-3-oxopentanoate and tert-butyl alcohol.

Reduction: Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypentanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate is primarily explored for its potential in drug development due to its structural characteristics that allow for further functionalization. Compounds with similar structures often exhibit various biological activities, making this compound a candidate for:

- Antitumor agents : Its derivatives may act as STING agonists, enhancing immune responses against tumors .

- Metabolic disorders : Preliminary studies suggest it may influence lipid metabolism and glucose levels in diabetic models .

While specific biological activity data for this compound is limited, studies on structurally similar compounds indicate potential applications in:

- Antimicrobial activity : Compounds related to this compound have shown effectiveness against various pathogens .

- Cytotoxicity assays : Investigations into its cytotoxic effects on cancer cell lines could provide insights into its therapeutic potential .

Cellular Assays

In vitro studies have demonstrated that compounds related to this compound can significantly reduce lipid accumulation in hepatocytes, indicating a role in lipid metabolism modulation.

Animal Models

In vivo experiments have shown promising results in reducing blood glucose levels in diabetic mouse models, suggesting its potential as a therapeutic agent for managing diabetes .

作用机制

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate primarily involves its role as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules.

相似化合物的比较

Key Structural and Spectroscopic Features:

- 1H NMR (CDCl₃): δ 5.14–5.12 (m, 1H), 4.40–4.37 (m, 1H), 4.20 (q, J = 7.1 Hz, 2H), 3.55 (q, J = 15.8 Hz, 2H), 1.44 (s, 9H), 1.36 (d, J = 7.1 Hz, 3H), 1.28 (t, J = 7.1 Hz, 3H) .

- 13C NMR (CDCl₃): δ 202.4 (ketone), 166.9 (ester carbonyl), 155.2 (Boc carbonyl), 80.1 (Boc quaternary carbon) .

- The Boc group enhances solubility in organic solvents and provides acid-labile protection for the amine, enabling selective deprotection during multi-step syntheses .

Comparison with Structural Analogs

The compound is compared below with six structurally related derivatives, focusing on functional groups, synthetic utility, and spectroscopic distinctions.

Ethyl 4-((3-((tert-Butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylate (Compound 10)

(S)-Ethyl 5-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)-3-oxopentanoate (1e)

- Structure : Features dual protection (Boc and benzyloxycarbonyl (Cbz)) on adjacent amine groups.

- 13C NMR : δ 201.8 (ketone), 155.3 (Boc carbonyl), 166.8 (ester carbonyl) .

- Key Differences: The Cbz group requires hydrogenolysis for deprotection, contrasting with Boc’s acid sensitivity. Enables orthogonal protection strategies in peptide synthesis .

Methyl 5-(Benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate (Compound 2)

- Structure : Methyl ester with a benzyl group on the Boc-protected amine.

- Synthesis: Prepared via alkylation of methyl 5-amino-1H-pyrazole-4-carboxylate .

- Key Differences: Methyl ester vs. ethyl ester: Alters hydrolysis kinetics and solubility (methyl esters are generally less polar).

Ethyl (4R)-4-{[(tert-Butoxy)carbonyl]amino}-3-hydroxypentanoate

- Structure : Hydroxyl group replaces the ketone at position 3.

- Key Differences: The hydroxyl group enables participation in hydrogen bonding and oxidation reactions (e.g., to ketones). Reduced electrophilicity compared to the keto derivative, limiting its use in enolate chemistry .

Ethyl 4-(((Benzyloxy)carbonyl)amino)-3-oxopentanoate

(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid

- Structure : Carboxylic acid replaces the ester; methyl branch at position 4.

- Molecular Formula: C₁₁H₂₁NO₄ .

- Key Differences :

- Carboxylic acid enhances polarity, making it suitable for aqueous-phase reactions.

- Applications: Building block in peptide synthesis with modified steric and electronic profiles .

生物活性

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate (CAS: 66643-80-9) is a synthetic organic compound notable for its structural complexity, which includes a tert-butoxycarbonyl (Boc) group and a pentanoate backbone. Its molecular formula is C₁₂H₂₁N₁O₅, with a molar mass of approximately 259.3 g/mol. This compound has garnered interest in the fields of organic chemistry and medicinal chemistry due to its potential applications in drug development and synthesis.

Chemical Structure and Properties

The compound features several functional groups that may contribute to its biological activity:

- Boc Group : Provides protection for the amino group, enhancing stability during reactions.

- Pentanoate Backbone : Imparts lipophilicity, potentially influencing membrane permeability.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures have exhibited various biological activities. The following sections summarize potential activities based on structural analogs and related studies.

1. Anticancer Activity

Research has indicated that structurally related compounds can inhibit cancer cell growth. For instance, certain amino acid derivatives have shown promise as anticancer agents by targeting metabolic pathways essential for tumor growth. This compound may similarly affect pathways like glutaminolysis, which is crucial in cancer metabolism .

Table 1: Comparison of Related Compounds and Their Biological Activities

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl (S)-4-((tert-butoxycarbonyl)amino)-3-oxo-4-phenylbutanoate | C₁₇H₂₃N₁O₅ | Anticancer activity against breast cancer cell lines |

| Methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate | C₁₁H₁₉N₁O₅ | Potential metabolic pathway inhibitor |

| Ethyl 4-amino-3-oxopentanoate | C₉H₁₅N₁O₄ | Increased reactivity, potential for various biological assays |

2. Enzyme Inhibition

Compounds with similar structures have been studied for their ability to inhibit key enzymes involved in metabolic pathways. For example, inhibitors of fatty acid synthase (FASN) have shown effectiveness in reducing cell viability in cancer models . Given the structural similarities, this compound could potentially interact with similar targets.

The proposed mechanism of action for compounds like this compound involves modulation of biochemical pathways through enzyme inhibition or receptor interaction. For example, interactions with serotonin receptors have been noted in related compounds, suggesting a potential influence on mood and cognitive functions.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of amino acid analogs to evaluate their biological properties:

- Synthesis Methodology : A concise synthetic method was developed for constructing various substituted amino acids, including those similar to this compound. These methods often involve multi-step reactions that allow for the introduction of functional groups critical for biological activity .

- Biological Evaluation : In vitro studies have demonstrated that certain derivatives possess significant anticancer properties against various cell lines, including MCF-7 and SK-BR-3 . This suggests that this compound may warrant further investigation in similar contexts.

常见问题

Q. What are the established synthetic routes for Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate, and how is structural confirmation achieved?

The compound is synthesized via Boc (tert-butoxycarbonyl) protection of amino intermediates. For example, in a multi-step synthesis, Boc anhydride reacts with amino acid derivatives under mild conditions, followed by esterification. Key steps include:

- Boc protection of the amine group to prevent undesired side reactions.

- Coupling agents like EDC·HCl and DMAP for carboxylate activation (used in related syntheses) .

- Characterization via ¹H and ¹³C NMR to confirm structural integrity. Critical NMR signals include:

- A singlet at δ 1.39 ppm (9H, tert-butyl group) and triplet at δ 1.23 ppm (3H, ethyl ester) in CDCl₃ .

- Carbonyl signals at δ 201.8 (ketone) and 166.8 (ester) in ¹³C NMR .

Q. Which spectroscopic methods are essential for characterizing this compound, and how are spectral discrepancies resolved?

- NMR Spectroscopy : Primary tool for confirming backbone structure and substituents. For instance, the tert-butyl group’s singlet (δ 1.39–1.44 ppm) and ethyl ester protons (δ 1.23–1.28 ppm) are diagnostic. Discrepancies in chemical shifts (e.g., δ 202.4 vs. 201.8 for the ketone carbon) may arise from solvent effects or impurities .

- Mass Spectrometry (MS) : Used to verify molecular weight and fragmentation patterns. High-resolution MS (HRMS) or LC-MS can resolve ambiguities in complex mixtures .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound in multi-step syntheses?

- Protecting Group Strategy : Use Boc groups for amine protection due to their stability under basic/neutral conditions and ease of removal with TFA .

- Coupling Conditions : Optimize stoichiometry of coupling agents (e.g., EDC·HCl with DMAP as a catalyst) to enhance acyl transfer efficiency .

- Purification : Employ silica gel chromatography to isolate intermediates, ensuring high purity before subsequent steps .

Q. What methodologies are effective for resolving diastereomeric mixtures formed during derivatization of this compound?

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers .

- Crystallization : Diastereomeric salts (e.g., with tartaric acid derivatives) can facilitate resolution .

- Dynamic NMR : Analyze splitting patterns (e.g., J-values) to distinguish stereoisomers. For example, coupling constants (J = 7.1–15.8 Hz) in ¹H NMR indicate spatial relationships between protons .

Q. How is this compound utilized as an intermediate in bioactive molecule synthesis, and what functional modifications are common?

- Role in Drug Synthesis : Serves as a precursor for peptidomimetics and protease inhibitors. For example, it is used in synthesizing sacubitril derivatives with antitubercular activity via:

- Deprotection of the Boc group with TFA.

- Introduction of biphenyl or aromatic substituents at the ketone position .

- Key Modifications :

- Side Chain Elongation : Alkylation or Michael addition at the ketone group.

- Ester Hydrolysis : Convert ethyl ester to carboxylic acid for further coupling .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound across studies?

- Solvent and Instrumentation Effects : Compare data acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) and magnetic field strengths (e.g., 100 MHz vs. 600 MHz).

- Sample Purity : Impurities (e.g., residual solvents) can shift signals. Repurify via column chromatography and reacquire spectra .

- Stereochemical Variants : Check for unintended epimerization during synthesis, which alters coupling constants .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity) meticulously. For example, refluxing in EtOH vs. THF impacts Boc group stability .

- Analytical Cross-Validation : Combine NMR, MS, and IR to cross-verify structural assignments .

- Scale-Up Considerations : Pilot plant trials for chromatographic steps to ensure scalability without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。